molecular formula C12H6Cl2N2OS B4327270 5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B4327270
M. Wt: 297.2 g/mol
InChI Key: OVCWKYPBLGHJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, commonly known as DCTO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized through several methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The exact mechanism of action of DCTO is not fully understood. However, it has been suggested that DCTO may inhibit the activity of certain enzymes by binding to their active sites. This inhibition may prevent the enzymes from carrying out their normal functions, leading to the observed physiological effects.
Biochemical and Physiological Effects:
DCTO has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, DCTO has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. DCTO has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

DCTO has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. Additionally, DCTO exhibits several interesting properties, making it a potential candidate for the development of new drugs and sensors. However, DCTO also has some limitations. Its synthesis yield can be low, and it may exhibit toxicity at high concentrations.

Future Directions

There are several future directions for further research on DCTO. One potential direction is to study its potential use as a fluorescent sensor for the detection of metal ions. Additionally, further studies could be conducted to investigate its potential use as a cancer treatment or antibiotic. Further research could also be conducted to better understand its mechanism of action and physiological effects.

Scientific Research Applications

DCTO has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antimicrobial, and antifungal properties. DCTO has also been studied for its potential use as a fluorescent sensor for the detection of metal ions. Additionally, DCTO has been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-7-3-4-9(14)8(6-7)12-15-11(16-17-12)10-2-1-5-18-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCWKYPBLGHJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Oxadiazole, 5-(2,5-dichlorophenyl)-3-(2-thienyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 3
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 4
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 5
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 6
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

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